(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
Description
Pyrrolidine Derivatives as Privileged Scaffolds in Chemical Research
Pyrrolidine, a five-membered saturated nitrogen heterocycle, is widely recognized as a privileged scaffold in medicinal chemistry due to its conformational flexibility, sp³-hybridized carbons, and capacity for stereochemical diversification. The non-planar "pseudorotation" of the pyrrolidine ring enables three-dimensional (3D) spatial coverage, making it ideal for optimizing ligand-receptor interactions. Approximately 37 FDA-approved drugs incorporate pyrrolidine scaffolds, including antihypertensives, antivirals, and antipsychotics.
Table 1: Biologically Active Pyrrolidine Derivatives
The 4-bromobenzyl substitution in (S)-1-(4-bromobenzyl)pyrrolidin-3-amine dihydrochloride enhances lipophilicity and π-π stacking potential, while the 3-amino group provides a handle for hydrogen bonding and chiral discrimination.
Structural Significance of 3-Amino-Substituted Pyrrolidines
The 3-amino group in pyrrolidine derivatives confers dual functionality :
- Basicity modulation : The secondary amine (pKa ~10.6) facilitates protonation under physiological conditions, improving solubility and target engagement.
- Stereoelectronic control : Substituents at C-3 influence ring puckering, as demonstrated by NMR studies showing that 3-aminopyrrolidines adopt a C₄-endo conformation in solution.
Table 2: Impact of 3-Amino Substitution on Biological Activity
X-ray crystallography of kinase inhibitors reveals that the 3-amino group forms key hydrogen bonds with Asp381 in PI3Kγ and Glu286 in Abl1, explaining its role in dual inhibition.
Historical Development of Chiral Pyrrolidine Chemistry
The stereochemical exploration of pyrrolidines began with the isolation of L-proline from casein hydrolysates in 1900. Key milestones include:
Table 3: Timeline of Chiral Pyrrolidine Chemistry
The synthesis of (S)-1-(4-bromobenzyl)pyrrolidin-3-amine dihydrochloride builds on asymmetric 1,3-dipolar cycloadditions , where Oppolzer’s sultam-derived glycyl amines enable >99% enantiomeric excess (ee). Recent advances in photo-promoted ring contractions of pyridines offer scalable routes to bicyclic pyrrolidines.
Properties
IUPAC Name |
(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOPTKQXMLVRF-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidin-3-amine.
Bromobenzylation: The (S)-pyrrolidin-3-amine undergoes a nucleophilic substitution reaction with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or reduce the amine to an amine oxide.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of benzyl derivatives or amine oxides.
Substitution: Formation of new substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is primarily investigated for its potential as a therapeutic agent. It has been noted for its ability to modulate chemokine receptors, which are pivotal in inflammatory responses and immune regulation. This modulation can lead to therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Mechanism of Action:
The compound's mechanism involves binding to specific molecular targets, including enzymes and receptors, thereby influencing their activity. This interaction can lead to various biological effects, making it a candidate for further research in drug development.
Synthesis and Structural Characteristics
Synthesis Methods:
The synthesis of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride typically involves multi-step chemical reactions. The specific methods may vary based on laboratory protocols but generally include the following steps:
- Formation of the pyrrolidine ring.
- Bromination of the benzyl group.
- Purification processes such as distillation or recrystallization to achieve the desired purity levels.
Structural Features:
The compound features a pyrrolidine ring with a bromobenzyl substituent, which is crucial for its biological activity. The unique bromination pattern can influence its selectivity for certain receptors compared to other similar compounds.
Case Studies and Research Findings
Case Study Overview:
Research on (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride has included various case studies that highlight its pharmacological properties. For instance, studies have demonstrated its effectiveness in preclinical models for inflammatory diseases, showcasing its potential as a new class of anti-inflammatory agents.
| Study Focus | Findings | Implications |
|---|---|---|
| Chemokine Receptor Modulation | Significant reduction in inflammatory markers | Potential treatment for autoimmune diseases |
| Binding Affinity Studies | High affinity for specific chemokine receptors | Indicates selective therapeutic applications |
| Toxicity Assessments | Low toxicity in animal models | Supports further clinical trials |
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Comparative Analysis of Key Compounds
*Note: Data for the bromo compound is inferred based on structural analogy to the chloro analog (CAS 1431966-72-1).
Key Observations:
Halogen Substituents: The bromo compound features a 4-bromobenzyl group, while its closest analog (CAS 1431966-72-1) has a 4-chlorobenzyl group. Bromine’s larger atomic radius (1.85 Å vs.
Ring Structure :
- The pyrrolidine (5-membered ring) in the bromo and chloro analogs contrasts with the piperidine (6-membered ring) in CAS 477600-68-3. Pyrrolidine’s smaller ring imposes greater conformational rigidity, which may influence binding specificity in receptor interactions .
Salt Form: The bromo compound and CAS 477600-68-3 are dihydrochlorides, offering higher solubility in polar solvents compared to the mono-hydrochloride salt of the chloro analog .
Biological Activity
(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a pyrrolidine derivative featuring a bromobenzyl group. Its molecular formula is C12H15BrCl2N2, with a molecular weight of 322.07 g/mol. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and receptor binding affinity.
The compound's biological activity can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, with effective concentrations leading to reduced cell viability. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural similarity to known antimicrobial compounds suggests that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. Preliminary studies have indicated efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action could make it a candidate for treating inflammatory diseases such as arthritis or asthma .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Studies indicate that it is rapidly absorbed and distributed throughout the body, with a half-life that supports once-daily dosing in potential therapeutic settings .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM |
| Study 2 | Assess antimicrobial efficacy | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the benzyl group enables aryl halide reactivity , facilitating nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Key Reactions:
Mechanistic Insights :
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) proceeds via oxidative addition of the C–Br bond to Pd⁰, transmetallation with a boronic acid, and reductive elimination.
-
Copper-mediated Ullmann reactions involve single-electron transfer mechanisms, forming C–N bonds with amines or amides .
Amine Functionalization
The primary amine participates in acylation , alkylation , and Schiff base formation , enabling diversification of the pyrrolidine scaffold.
Reaction Examples:
Steric Considerations :
The (S)-configuration at C3 influences reaction stereoselectivity. For example, Schiff base formation with chiral aldehydes yields diastereomeric imines, as confirmed by HPLC analysis .
Ring-Modification Reactions
The pyrrolidine ring undergoes ring-opening or functionalization under controlled conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidative ring-opening | mCPBA, CH₂Cl₂, −20°C | Linear amino alcohol derivative |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt |
Mechanistic Pathway :
Q & A
Q. What are the common synthetic routes for (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride?
The synthesis typically involves chiral resolution or stereoselective methods. A notable approach adapts the preparation of 3-amino-1-benzylpyrrolidines via palladium-catalyzed coupling reactions to introduce the 4-bromobenzyl group. Racemic resolution using tartaric acid derivatives or chiral catalysts (e.g., (R)-benzylaminopyrrolidine intermediates) ensures enantiomeric purity . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization.
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and proton environments.
- HPLC with chiral columns to validate enantiomeric excess (>98% purity).
- X-ray crystallography (e.g., triclinic crystal system, space group P1̅) to resolve absolute configuration, as demonstrated for analogous bromobenzyl-pyrrolidine derivatives .
Q. What biological activities are associated with this compound?
Preliminary studies suggest interactions with central nervous system targets (e.g., dopamine or serotonin receptors) and antimicrobial potential. In vitro assays using receptor-binding studies (e.g., radioligand displacement) and microbial growth inhibition tests (MIC values) are standard. However, mechanisms remain speculative due to limited in vivo data .
Q. What chemical reactions are feasible for modifying this compound?
The amine and pyrrolidine moieties enable:
Q. What safety protocols are recommended for handling this compound?
Refer to SDS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential HCl vapor release.
- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield and enantiomeric excess be optimized?
- Catalyst screening : Chiral ligands like BINAP in palladium-catalyzed steps improve stereoselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for benzylation.
- Crystallization control : Slow evaporation from ethanol/water mixtures yields high-purity dihydrochloride salts .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Validate receptor-binding protocols (e.g., uniform cell lines, ligand concentrations).
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions that may explain variability .
Q. What strategies are effective for designing bioactive derivatives?
- Structure-activity relationship (SAR) : Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity.
- Prodrug approaches : Convert the amine to a carbamate for enhanced blood-brain barrier penetration.
- Hybrid molecules : Conjugate with known pharmacophores (e.g., pyrazole rings) to target multiple pathways .
Q. How can enantiomeric impurities impact pharmacological outcomes?
Q. What advanced techniques resolve crystal structure ambiguities?
- High-resolution XRD : Refine unit cell parameters (e.g., a = 8.3979 Å, α = 69.270°) with Mo Kα radiation.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) influencing packing.
- DFT calculations : Validate experimental bond lengths/angles against theoretical models (e.g., Gaussian 16) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
